molecular formula C10H11N3O2 B12971518 Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate

Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B12971518
M. Wt: 205.21 g/mol
InChI Key: HRERPBYMQDNXLP-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic compound that belongs to the imidazole family It is characterized by a benzimidazole core structure, which is a fused ring system consisting of benzene and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-amino-4-methylbenzoic acid with formamide, followed by esterification with methanol to yield the desired product . The reaction conditions often include the use of catalysts such as sulfuric acid or polyphosphoric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification, crystallization, and drying to obtain the compound in high purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

  • Methyl 2-amino-1H-benzo[d]imidazole-5-carboxylate
  • 5-amino-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate

Comparison: Methyl 5-amino-2-methyl-1H-benzo[d]imidazole-7-carboxylate is unique due to its specific substitution pattern on the benzimidazole ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the methyl group at the 2-position and the carboxylate ester at the 7-position may enhance its lipophilicity and membrane permeability, making it more effective in certain applications .

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 6-amino-2-methyl-1H-benzimidazole-4-carboxylate

InChI

InChI=1S/C10H11N3O2/c1-5-12-8-4-6(11)3-7(9(8)13-5)10(14)15-2/h3-4H,11H2,1-2H3,(H,12,13)

InChI Key

HRERPBYMQDNXLP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2N1)N)C(=O)OC

Origin of Product

United States

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